4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride
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Overview
Description
4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67. This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring, and is substituted with a cyclopropylamino group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where the cyclopropylamino group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the study of biological systems and processes, particularly in understanding the interactions of lactam-containing molecules with biological targets.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core structure allows it to bind to various enzymes and receptors, modulating their activity. The cyclopropylamino group enhances its binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((Cyclopropylamino)methyl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and biological activity.
Pyrrolone derivatives: These compounds have a similar five-membered ring structure but differ in their oxidation state and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-6(5-10-8)4-9-7-1-2-7;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLALMUWHZRXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CC(=O)NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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